5-HT1B full agonist, 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors. Centrally active following systemic administration.
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
CAS No.: 109028-10-6
Cat. No.: VC0004203
Molecular Formula: C21H21F3N4O4
Molecular Weight: 450.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109028-10-6 |
|---|---|
| Molecular Formula | C21H21F3N4O4 |
| Molecular Weight | 450.4 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
| Standard InChI | InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | ZBPAHEUAJMCLRD-BTJKTKAUSA-N |
| Isomeric SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O |
| SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O |
Introduction
The compound "(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline" represents a hybrid organic molecule featuring a pyrrolo[1,2-a]quinoxaline core functionalized with a trifluoromethyl group and a methylpiperazine moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.
Structural Features
-
The compound integrates a pyrrolo[1,2-a]quinoxaline scaffold, which is known for its pharmacological relevance.
-
The trifluoromethyl group enhances lipophilicity and metabolic stability, often improving bioavailability.
-
The methylpiperazine substituent is commonly associated with improved solubility and receptor-binding affinity in drug-like molecules.
Synthesis and Derivatives
The synthesis of this compound typically involves:
-
Cyclization reactions to form the pyrrolo[1,2-a]quinoxaline core.
-
Functionalization with trifluoromethyl groups using electrophilic fluorination reagents.
-
Coupling with (Z)-butenedioic acid via condensation or esterification methods.
Anticancer Potential
Pyrroloquinoxaline derivatives have been extensively studied for their anticancer properties due to their ability to:
-
Inhibit DNA gyrase and topoisomerase enzymes critical for cancer cell proliferation.
-
Act as kinase inhibitors targeting EGFR and other signaling pathways associated with tumor growth .
Applications in Medicinal Chemistry
This compound serves as a lead structure for designing multi-target drugs due to its dual anticancer and antimicrobial activities. Its derivatives are being explored for:
-
Enhanced selectivity towards cancer cells over normal cells.
-
Development as broad-spectrum antibiotics with minimal resistance potential.
Research Findings
| Activity | Tested Models | Results |
|---|---|---|
| Anticancer | HCT-116, MCF-7 cell lines | IC50 values in the range of 1–10 μg/mL . |
| Antimicrobial | Gram-positive/negative bacteria | High inhibition rates observed in vitro . |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume